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Abstract
(16)Annulene, a 16-π-electron antiaromatic system, exhibits a fascinating array of dynamic

processes, including conformational changes, configurational isomerism, and bond shifting.

These phenomena are of significant interest in the study of aromaticity, molecular dynamics,

and the design of novel molecular switches. This technical guide provides an in-depth analysis

of the dynamic behavior of (16)annulene, presenting key experimental and computational

data, detailed methodologies for the cited experiments, and visual representations of the

underlying processes to facilitate a comprehensive understanding for researchers in chemistry

and drug development.

Introduction
Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been

central to the development of the theory of aromaticity.[1] According to Hückel's rule, planar,

monocyclic, conjugated systems with (4n+2) π-electrons are aromatic, while those with 4n π-

electrons are antiaromatic. (16)Annulene, with its 16 π-electrons, falls into the latter category
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and consequently is not a planar, aromatic molecule like benzene.[2] Instead, it adopts a non-

planar conformation to avoid the destabilizing effects of antiaromaticity.[3] This non-planarity

gives rise to a complex potential energy surface with multiple minima corresponding to different

conformers and isomers, which can interconvert through low-energy pathways. The study of

these dynamic processes provides valuable insights into the subtle interplay of steric and

electronic effects that govern molecular structure and reactivity.

Isomers and Conformational Dynamics
At low temperatures, (16)annulene exists as a mixture of two primary isomers in solution. The

major isomer, designated as 1a, possesses S4 symmetry with a

cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of its double bonds. The minor

isomer, 2a, has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[4]

The interconversion between these isomers and the conformational automerization of the

major isomer are key dynamic processes that can be studied using variable-temperature

Nuclear Magnetic Resonance (NMR) spectroscopy. At temperatures above -50 °C, these

processes become rapid on the NMR timescale, leading to a single resonance for all 16

protons in the 1H NMR spectrum.[5]

Energetics of Dynamic Processes
Experimental and computational studies have provided quantitative data on the energy barriers

associated with the dynamic processes in (16)annulene. These values are crucial for

understanding the kinetics of these transformations.
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Process Method
Activation Energy
(Ea) / Relative
Energy (kcal/mol)

Reference

Configurational

Isomerization (1a ⇌

2a)

Experimental

(Variable-Temperature

NMR)

10.3 [4]

Computational

(B3LYP/6-311+G)
6.9 [6]

Computational

(BH&HLYP/6-311+G)
16.7 [6]

Computational

(CCSD(T)/cc-pVDZ)
13.7 [6]

Conformational

Automerization of 1a

Computational

(BH&HLYP/6-311+G)
8 - 10 [6]

Computational

(B3LYP/6-311+G)
8 - 10 [6]

Planar Bond Shifting

in 1a

Computational

(UM06-2X/cc-pVDZ)
~10 [7]

Planar Bond Shifting

in 2a

Computational

(UM06-2X/cc-pVDZ)
~10 [7]

Bond Shifting Mechanisms
Bond shifting in (16)annulene can occur through two distinct mechanisms: planar bond shifting

and twist-coupled bond shifting.

Planar Bond Shifting and Heavy-Atom Tunneling
Recent computational studies have highlighted the significance of heavy-atom tunneling in the

planar π-bond shifting of both the major and minor isomers of (16)annulene.[7][8] Despite a

calculated barrier of approximately 10 kcal/mol, the narrowness of the barrier suggests a high

probability of tunneling.[7] This phenomenon, termed "tunneling control," implies that at low
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temperatures, bond shifting can occur much faster than competing conformational changes,

even if the latter have lower activation barriers.[5]

The calculated rate constants for bond shifting, incorporating small curvature tunneling (SCT)

contributions, demonstrate the profound effect of tunneling, especially at cryogenic

temperatures.

Isomer
Temperatur
e (K)

Rate
Constant
(s-1) (CVT)

Rate
Constant
(s-1) (SCT)

Half-life (s)
(SCT)

Reference

Major Isomer

(1a)
80 8.0 x 10-15 0.16 4.3 [7]

Minor Isomer

(2a)
10 - Rapid - [7]

Twist-Coupled Bond Shifting via Möbius Aromatic
Transition States
The interconversion between the two isomers of (16)annulene is proposed to proceed through

a twist-coupled bond shifting mechanism involving a Möbius aromatic transition state.[6][9] This

pathway contrasts sharply with the high-energy diradical transition states typically involved in

cis/trans isomerizations of acyclic polyenes.[6] The Möbius aromaticity of the transition state

stabilizes it, thereby lowering the activation barrier for the isomerization. Computational studies

have identified transition states with Möbius topology that connect the conformational minima

of the isomers.[4][6]

Experimental and Computational Protocols
Synthesis of (16)Annulene
(16)Annulene was first synthesized by Oth and coworkers through the photolysis of the

cyclooctatetraene dimer.[4] This method remains a key route to accessing this fascinating

molecule.

Variable-Temperature NMR Spectroscopy
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Objective: To determine the activation energy for the interconversion of the major and minor

isomers of (16)annulene.

Methodology:

Sample Preparation: A solution of (16)annulene is prepared in a suitable deuterated solvent

(e.g., deuterated tetrahydrofuran, THF-d8) in a high-quality NMR tube.

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe

is used.

Data Acquisition:

A series of 1H NMR spectra are recorded at different temperatures, starting from a low

temperature where the signals for the two isomers are sharp and well-resolved (e.g., -130

°C) and gradually increasing the temperature until the signals broaden and coalesce into a

single peak (e.g., -30 °C).[6]

At each temperature, the sample is allowed to equilibrate for a sufficient period to ensure

thermal homogeneity.

Data Analysis:

The rate constants (k) for the interconversion at different temperatures are determined

from the lineshape analysis of the exchanging proton signals using appropriate software.

The activation energy (Ea) is then calculated from the Arrhenius or Eyring equation by

plotting ln(k) or ln(k/T) against 1/T.

Computational Chemistry Methods
Objective: To investigate the potential energy surface of (16)annulene, locate stationary points

(minima and transition states), and calculate the activation barriers for the dynamic processes.

Methodology:

Quantum Chemical Methods:
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Density Functional Theory (DFT): Functionals such as B3LYP and BH&HLYP are

commonly used in conjunction with a suitable basis set (e.g., 6-311+G**) to optimize the

geometries of the ground and transition states.[6]

Ab initio Methods: High-level methods like Coupled Cluster with single, double, and

perturbative triple excitations (CCSD(T)) with a basis set such as cc-pVDZ are employed

to obtain more accurate single-point energies.[6]

Transition State Searching: Algorithms like the Berny optimization or synchronous transit-

guided quasi-Newton (STQN) method are used to locate the transition state structures.

Vibrational Frequency Analysis: This is performed to confirm the nature of the stationary

points. Minima have all real frequencies, while transition states have exactly one imaginary

frequency corresponding to the reaction coordinate.

Tunneling Calculations:

Canonical Variational Transition State Theory (CVT): Used to calculate rate constants.

Small Curvature Tunneling (SCT): This correction is applied to the CVT rate constants to

account for the contribution of quantum mechanical tunneling.[7]

Visualizing Dynamic Processes
The intricate relationships between the different isomers and the pathways for their

interconversion can be effectively visualized using diagrams.
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Major Isomer (1a)

Minor Isomer (2a)

1a (S4)
CTCTCTCT 1a'

Conformational
Automerization

(Ea = 8-10 kcal/mol)

Möbius Aromatic
Transition State

Ea = 10.3 kcal/mol
(expt.)

Planar Bond Shifting
Transition State

(Tunneling)

Ea ~ 10 kcal/mol

2a
CTCTTCTT

Bond Shifted 1a

Click to download full resolution via product page

Caption: Dynamic equilibria of (16)annulene isomers.

Conclusion
The dynamic processes and bond shifting in (16)annulene represent a rich area of study at the

intersection of physical organic chemistry, spectroscopy, and computational chemistry. The

molecule's ability to undergo low-energy conformational and configurational changes, facilitated

by Möbius aromatic transition states and quantum mechanical tunneling, underscores the

complexity and subtlety of molecular behavior. A thorough understanding of these dynamic

processes, supported by the quantitative data and methodologies presented in this guide, is

essential for researchers aiming to harness the unique properties of annulenes and related

systems in the development of novel materials and therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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